Syk Kinase Inhibition: Piceatannol's Differentiating Mechanism Not Shared by Resveratrol
Piceatannol selectively inhibits the non-receptor tyrosine kinase Syk with an IC50 of approximately 10 μM in isolated enzyme preparations [1]. This mechanism is a key point of differentiation from resveratrol, which does not potently inhibit Syk. While piceatannol also inhibits other kinases like Lyn, its selectivity for Syk in vitro has been documented, with a reported Ki of 15 μM for the purified catalytic fragment of Syk [2]. It is crucial to note, however, that the selectivity of this inhibition in more complex cellular systems has been questioned, as piceatannol concentrations that inhibit Syk also affect other signaling pathways [3].
| Evidence Dimension | Spleen Tyrosine Kinase (Syk) Inhibition |
|---|---|
| Target Compound Data | IC50 ~10 μM; Ki = 15 μM for Syk catalytic fragment |
| Comparator Or Baseline | Resveratrol: Does not inhibit Syk at comparable concentrations |
| Quantified Difference | Not applicable (qualitative difference in mechanism) |
| Conditions | Isolated enzyme preparations and kinase assays |
Why This Matters
For research focused on Syk-dependent signaling pathways (e.g., in mast cells, B-cells, or certain cancers), piceatannol provides a specific pharmacological tool that resveratrol cannot substitute.
- [1] Oliver JM, Burg DL, Wilson BS, McLaughlin JL, Geahlen RL. Inhibition of mast cell Fc epsilon R1-mediated signaling and effector function by the Syk-selective inhibitor, piceatannol. Journal of Biological Chemistry. 1994;269(47):29697-29703. View Source
- [2] Seow CJ, Chue SC, Wong WS. Piceatannol, a Syk-selective tyrosine kinase inhibitor, attenuated antigen challenge of guinea pig airways in vitro. European Journal of Pharmacology. 2002;443(1-3):189-196. View Source
- [3] Miura K, Lavens-Phillips S, MacGlashan DW Jr. Piceatannol is an effective inhibitor of IgE-mediated secretion from human basophils but is neither selective for this receptor nor acts on syk kinase at concentrations where mediator release inhibition occurs. Clinical and Experimental Allergy. 2001;31(11):1732-1739. View Source
